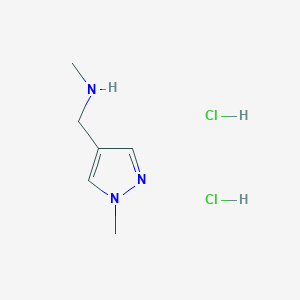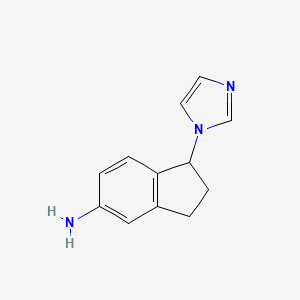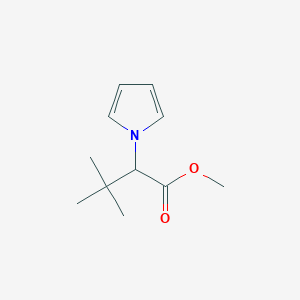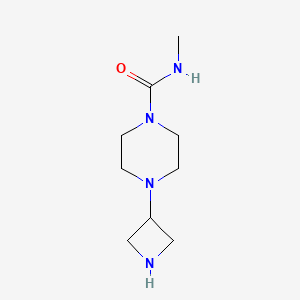![molecular formula C14H15N B11903426 2',3-Dimethyl-[1,1'-biphenyl]-2-amine](/img/structure/B11903426.png)
2',3-Dimethyl-[1,1'-biphenyl]-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,3-Dimethyl-[1,1’-biphenyl]-2-amine is an organic compound that belongs to the biphenyl family This compound is characterized by the presence of two methyl groups attached to the biphenyl structure, along with an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3-Dimethyl-[1,1’-biphenyl]-2-amine typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Grignard reaction involving 4-bromotoluene and magnesium turnings in anhydrous tetrahydrofuran.
Coupling Reaction: The (4-methylphenyl)magnesium bromide is then reacted with thallium(I) bromide in anhydrous benzene under a nitrogen atmosphere to form 4,4’-dimethyl-1,1’-biphenyl.
Industrial Production Methods
Industrial production methods for 2’,3-Dimethyl-[1,1’-biphenyl]-2-amine may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2’,3-Dimethyl-[1,1’-biphenyl]-2-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Biphenyl derivatives with carboxylic acid or ketone groups.
Reduction: Reduced amine forms.
Substitution: Halogenated or nitrated biphenyl derivatives.
Aplicaciones Científicas De Investigación
2’,3-Dimethyl-[1,1’-biphenyl]-2-amine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2’,3-Dimethyl-[1,1’-biphenyl]-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting cellular processes such as signal transduction and metabolic pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-Dimethyl-[1,1’-biphenyl]
- 3,3’-Dimethyl-[1,1’-biphenyl]
- 4,4’-Dimethyl-[1,1’-biphenyl]
Uniqueness
2’,3-Dimethyl-[1,1’-biphenyl]-2-amine is unique due to the specific positioning of the methyl and amine groups, which can influence its reactivity and interaction with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to other dimethyl biphenyl derivatives .
Propiedades
Fórmula molecular |
C14H15N |
|---|---|
Peso molecular |
197.27 g/mol |
Nombre IUPAC |
2-methyl-6-(2-methylphenyl)aniline |
InChI |
InChI=1S/C14H15N/c1-10-6-3-4-8-12(10)13-9-5-7-11(2)14(13)15/h3-9H,15H2,1-2H3 |
Clave InChI |
LGWBADYROKZAGL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C2=CC=CC=C2C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3,4'-Bipyridine]-5-carboxamide](/img/structure/B11903359.png)



![6-Ethyl-1,7-diazaspiro[4.5]decane-2,8-dione](/img/structure/B11903374.png)



![(R)-6-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride](/img/structure/B11903399.png)




